methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound is a benzothiazole derivative featuring a piperidine-1-sulfonyl-substituted benzoyl imino group at the 2-position and a methyl ester at the 6-carboxylate position. Its (2E)-configuration ensures distinct spatial orientation, influencing molecular interactions.
Properties
IUPAC Name |
methyl 3-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-24-18-11-8-16(21(27)30-2)14-19(18)31-22(24)23-20(26)15-6-9-17(10-7-15)32(28,29)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANOBXGBUGOTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite (NaNO2), potassium iodide (KI), and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. Methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the piperidine sulfonamide group enhances its interaction with biological targets associated with cancer proliferation pathways.
Antimicrobial Properties
Benzothiazole derivatives have shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further exploration into structure-activity relationships (SAR).
Neuropharmacology
Preliminary studies suggest that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals could provide a therapeutic avenue for conditions such as Alzheimer's disease.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in inflammatory processes and cancer progression. By inhibiting these enzymes, this compound could mitigate pathological conditions linked to excessive enzyme activity.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Detailed Comparative Analysis
Substituent Effects on Bioactivity
- Piperidine-sulfonyl vs.
- Ethyl vs.
- Benzothiazole vs. Benzoxazolone (CAS 253450-12-3) : Benzoxazolone’s lactam structure (CAS 253450-12-3) may enhance stability under physiological conditions but reduces aromaticity, affecting π-π interactions critical for target engagement .
Electronic and Solubility Profiles
- Sulfonyl vs. Sulfinyl: The target’s sulfonyl group is strongly electron-withdrawing, polarizing the benzoyl imino linkage, while the sulfinyl group in CAS 253450-12-3 is less polar, possibly altering redox properties .
- Ester Variations : The methyl ester in the target compound vs. ethyl in CAS 850909-42-1 affects metabolic stability; methyl esters are typically hydrolyzed faster, influencing bioavailability .
Stereochemical Considerations
- The (2E)-configuration in the target compound enforces a planar arrangement of the imino group, optimizing interactions with flat binding pockets. In contrast, the Z-configuration in CAS 850909-29-4 may induce steric clashes in constrained environments .
Biological Activity
Methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Benzothiazole moiety : Known for its diverse biological activity.
- Piperidine sulfonamide : Associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.
- Carboxylate group : Often involved in interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 373.47 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The piperidine sulfonamide component is particularly noted for its antibacterial effects. In studies involving various bacterial strains, derivatives of piperidine have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. The benzothiazole derivatives have been linked to inhibition of inflammatory mediators such as prostaglandins. A study highlighted that benzothiazole compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes against inflammatory diseases .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .
Case Studies
- Anti-tubercular Activity : A recent study evaluated a series of benzothiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. The results indicated moderate to good efficacy, suggesting that this compound could be a candidate for further development in treating tuberculosis .
- Anti-cancer Potential : The compound's structural similarity to known anticancer agents raises interest in its potential application in oncology. Mannich bases, which share structural characteristics with this compound, have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest it has a favorable absorption profile; however, toxicity assessments indicate it may cause skin irritation and gastrointestinal issues at higher concentrations .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
The synthesis of this heterocyclic compound typically involves multi-step reactions, starting with the condensation of 4-(piperidine-1-sulfonyl)benzoyl chloride with a thiazole precursor. Key steps include:
- Imination : Reaction of the benzoyl chloride with a substituted 2-aminobenzothiazole under basic conditions (e.g., triethylamine in dry THF).
- Esterification : Introduction of the methyl carboxylate group via nucleophilic acyl substitution.
Q. Validation methods :
Q. How is the crystal structure of this compound determined, and what software tools are essential?
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Single-crystal diffraction at low temperature (e.g., 100 K) to minimize disorder.
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling sulfonyl and imine moieties .
- Visualization : ORTEP-3 for thermal ellipsoid diagrams to assess molecular geometry and bond distortions .
Q. Example refinement metrics :
| Parameter | Value |
|---|---|
| R (I > 2σ) | < 0.05 |
| CCDC Deposition | Required |
Advanced Research Questions
Q. How do hydrogen-bonding networks influence supramolecular assembly, and what graph set parameters apply?
The compound’s sulfonyl and imine groups participate in directional hydrogen bonds. Graph set analysis (Etter’s formalism) is used to classify interactions:
- Motifs : Look for (donor-acceptor pairs) or (ring motifs) patterns in crystal packing .
- Quantitative metrics : Calculate hydrogen bond lengths (e.g., S=O···H-N ≈ 2.8–3.0 Å) and angles (>120° for optimal geometry).
Case study : If a dimeric structure forms via N-H···O=S interactions, classify it as and assess its role in stabilizing the lattice.
Q. What computational strategies predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The LUMO often localizes on the imine and sulfonyl groups, indicating electrophilic reactivity.
- Docking Studies : Use AutoDock Vina to evaluate binding affinity with biological targets (e.g., enzymes with hydrophobic active sites). Reference PubChem’s 3D conformer data for initial poses .
Q. Example results :
| Property | Value (eV) |
|---|---|
| HOMO-LUMO Gap | 4.2 |
| Electrostatic Potential | Negative charge on SO |
Q. How should discrepancies between theoretical and experimental spectral data be resolved?
- NMR Shift Analysis : Compare computed (GIAO method) vs. observed H shifts. Deviations >0.5 ppm may indicate solvation effects or conformational flexibility.
- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized structures to identify torsional strain (e.g., dihedral angles in the benzothiazole ring) .
Mitigation : Use polarizable continuum models (PCM) for solvent corrections in DFT.
Q. What experimental design principles apply to biological activity assays?
- Dose-Response Studies : Use a randomized block design with triplicate measurements to account for plate-to-plate variability. Include positive controls (e.g., known enzyme inhibitors) .
- Data Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Address outliers via Grubbs’ test.
Q. Example assay parameters :
| Parameter | Value |
|---|---|
| Incubation Time | 60 min |
| [Compound] Range | 1 nM–100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
